molecular formula C10H13NOS B15299943 2-Methyl-2-phenoxypropanethioamide

2-Methyl-2-phenoxypropanethioamide

Cat. No.: B15299943
M. Wt: 195.28 g/mol
InChI Key: JDVOIZLFSXJZPW-UHFFFAOYSA-N
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Description

2-Methyl-2-phenoxypropanethioamide is an organic compound that belongs to the class of thioamides Thioamides are sulfur-containing analogs of amides, where the oxygen atom in the carbonyl group is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenoxypropanethioamide typically involves the reaction of 2-methyl-2-phenoxypropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the thioamide. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenoxypropanethioamide undergoes several types of chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioamide group can yield the corresponding amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-Methyl-2-phenoxypropanethioamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenoxypropanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-phenoxypropanoic acid: The precursor in the synthesis of 2-Methyl-2-phenoxypropanethioamide.

    2-Methyl-2-phenoxypropanamide: The oxygen analog of the thioamide.

    Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different functional groups.

Uniqueness

This compound is unique due to the presence of both the thioamide and phenoxy groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

2-methyl-2-phenoxypropanethioamide

InChI

InChI=1S/C10H13NOS/c1-10(2,9(11)13)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,13)

InChI Key

JDVOIZLFSXJZPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=S)N)OC1=CC=CC=C1

Origin of Product

United States

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